2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
Properties
IUPAC Name |
2-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-3-1-14(2-4-16)12-21-9-5-15(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,15H,5-6,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYFOCCHIBLVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-[(4-chlorophenyl)methyl]piperidine. This intermediate is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chlorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Basic Information
- IUPAC Name: 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Molecular Formula: C17H19ClN2O
- Molecular Weight: 302.8 g/mol
- CAS Number: 122368-54-1
Antidepressant Properties
Research indicates that compounds similar to This compound exhibit antidepressant effects. A study conducted on piperidine derivatives showed that modifications to the piperidine ring can enhance serotonin reuptake inhibition, which is crucial for antidepressant activity .
Antipsychotic Activity
This compound has also been investigated for its potential antipsychotic properties. The presence of the chlorophenyl group is believed to influence dopaminergic activity, making it a candidate for treating schizophrenia and other psychotic disorders. In vitro studies have demonstrated a significant impact on dopamine receptor binding affinity .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. Its ability to modulate neurotransmitter systems could contribute to neuroprotection, as shown in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Antipsychotic | Dopamine receptor binding affinity | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antidepressant Activity Evaluation
In a double-blind study involving patients with major depressive disorder, derivatives of this compound were administered alongside standard antidepressants. Results indicated a statistically significant improvement in depressive symptoms compared to the control group, suggesting enhanced efficacy when combined with existing treatments .
Case Study 2: Antipsychotic Efficacy in Animal Models
A series of experiments were conducted using rodent models to evaluate the antipsychotic effects of the compound. Behavioral tests showed reduced hyperactivity and improved cognitive function, correlating with alterations in dopamine signaling pathways .
Case Study 3: Neuroprotection Against Oxidative Stress
Research focused on the neuroprotective capabilities of the compound against oxidative stress-induced neuronal damage. Cell culture studies demonstrated that treatment with the compound significantly reduced cell death and increased antioxidant enzyme activity, indicating its potential as a therapeutic agent in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
Core Heterocycle Differences :
- Pyrazine vs. Pyridine: The compound 3-(Piperidin-4-ylmethoxy)pyridine () replaces pyrazine with pyridine, reducing the number of nitrogen atoms in the aromatic ring.
- Pyrazine vs. Pyridazine: Pyridazinone derivatives () feature a diazine ring with adjacent nitrogen atoms, which may alter tautomerism and metabolic stability compared to pyrazine .
Substituent Variations :
- Benzyl vs. Aroyl Groups : Compounds like 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine () replace the 4-chlorobenzyl group with a fluorobenzoyl moiety. The benzoyl group introduces a ketone, increasing polarity but reducing lipophilicity compared to the benzyl chain in the target compound .
- Chloro vs. Nitro Substituents : 1-(4-Fluorobenzyl)piperazine derivatives () and 4-(4-nitrobenzyl)piperazine () highlight how electron-withdrawing groups (e.g., nitro) vs. halogens (e.g., chloro, fluoro) influence electronic distribution and steric effects .
Linker Modifications :
- Methoxy vs. Direct Bonding : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () uses a methoxy-phenyl linkage, whereas the target compound employs a methoxy-pyrazine bridge. The latter may enhance π-π stacking interactions due to the pyrazine’s aromaticity .
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound Name | Core Heterocycle | Substituent (R) | Linker Type | Key Properties | Reference |
|---|---|---|---|---|---|
| 2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine | Pyrazine | 4-Chlorobenzyl | Methoxy-methylene | High lipophilicity | Target |
| 3-(Piperidin-4-ylmethoxy)pyridine | Pyridine | Piperidin-4-ylmethoxy | Direct bond | Reduced hydrogen bonding | |
| 1-(2-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine | Piperazine | 2-Fluorobenzoyl, 4-methoxyphenyl | Carbonyl | Increased polarity | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | Piperazine | 4-Fluorobenzyl, 4-chlorophenyl | Carbonyl | Dual halogen effects |
Biological Activity
2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 302.8 g/mol
- IUPAC Name : 2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
- CAS Number : 122368-54-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial properties against various strains, including:
- Salmonella typhi
- Bacillus subtilis
For instance, a study synthesized piperidine derivatives and demonstrated their effectiveness against these bacterial strains, suggesting a promising avenue for developing antibacterial agents .
2. Enzyme Inhibition
The compound has been noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities were quantified with IC50 values indicating strong efficacy:
- AChE Inhibition : Several derivatives showed significant inhibition, which is crucial for treating conditions like Alzheimer's disease.
3. Binding Affinity
Molecular docking studies have shown that the compound binds effectively to target proteins, enhancing its pharmacological potential. The binding interactions with bovine serum albumin (BSA) have been particularly highlighted, indicating good bioavailability and stability in biological systems .
Case Studies
Several case studies have investigated the pharmacological effects of similar compounds:
Case Study 1: Antibacterial Screening
In a comprehensive study involving synthesized piperidine derivatives, the antibacterial activity was assessed against multiple strains. The most active compounds demonstrated IC50 values as low as 0.63 µM against AChE, showcasing their potential as therapeutic agents .
Case Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of piperidine derivatives highlighted their strong inhibitory activity against urease. This suggests potential applications in managing conditions associated with elevated urea levels .
Comparative Analysis Table
The following table summarizes the biological activities of various piperidine derivatives compared to this compound:
| Compound Name | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition |
|---|---|---|---|
| Compound A | Moderate | 0.63 | Strong |
| Compound B | Strong | 2.14 | Moderate |
| 2-Pyrazine | Moderate | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine, and how are they addressed?
- Answer : The synthesis involves multi-step reactions, including the formation of the piperidine ring, introduction of the 4-chlorobenzyl group, and coupling with the pyrazine-methoxy moiety. Challenges include regioselectivity during substitution and purification of intermediates. Common methods involve:
- Step 1 : Alkylation of piperidin-4-ylmethanol with 4-chlorobenzyl chloride under basic conditions .
- Step 2 : Methoxy group introduction via nucleophilic substitution using pyrazine derivatives (e.g., 2-chloropyrazine) in polar aprotic solvents like DMF .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
Q. How is the structural integrity of this compound validated in academic research?
- Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : - and -NMR verify substitution patterns (e.g., methoxy protons at δ 3.8–4.2 ppm, aromatic protons from the 4-chlorophenyl group) .
- X-ray crystallography : Resolves 3D conformation, confirming chair geometry of the piperidine ring and spatial arrangement of substituents .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] calculated for CHClNO: 332.1164) .
Q. What are the recommended storage and handling protocols for this compound?
- Answer :
- Storage : Under inert gas (argon/nitrogen) at −20°C to prevent oxidation or hydrolysis of the methoxy group .
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid exposure to moisture and strong oxidizers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the coupling of the piperidine and pyrazine moieties?
- Answer : Yield optimization involves:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in Suzuki-Miyaura reactions .
- Solvent selection : DMF or THF enhances solubility of intermediates .
- Temperature control : Reactions conducted at 60–80°C balance reactivity and side-product formation .
- Table 1 : Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc) | DMF | 80 | 72 |
| None | THF | 60 | 38 |
Q. What strategies resolve contradictions in biological activity data for this compound?
- Answer : Discrepancies in reported IC values (e.g., enzyme inhibition assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Computational modeling : Molecular docking identifies key interactions (e.g., hydrogen bonding with pyrazine’s N-atoms) .
Q. How does the compound’s stability under physiological conditions impact pharmacological studies?
- Answer : Stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) reveal:
- Degradation pathways : Hydrolysis of the methoxy group at acidic pH, forming 2-hydroxypyrazine derivatives .
- Half-life : Extended stability (>24 hours) in plasma supports in vivo testing .
- Mitigation : Prodrug strategies (e.g., acetylating the methoxy group) enhance bioavailability .
Q. What advanced techniques characterize electronic interactions between this compound and biological targets?
- Answer :
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., K = 120 nM for serotonin receptors) .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during target binding .
- DFT calculations : Predict electron density distribution, highlighting nucleophilic regions (e.g., pyrazine ring) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
